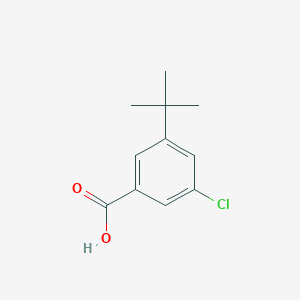

3-Chloro-5-tert-butylbenzoic acid

Description

Overview of Benzoic Acid Derivatives in Organic Chemistry Research

Benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group, is a foundational molecule in organic chemistry. sigmaaldrich.comprepchem.com Its derivatives, formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups, are a cornerstone of modern chemical research. epa.govuni.lu These compounds are not only prevalent in nature, found in various plants and serving as intermediates in the biosynthesis of many secondary metabolites, but they are also synthesized for a vast array of applications. sigmaaldrich.combldpharm.com In research, benzoic acid derivatives are instrumental as building blocks for more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. epa.govuni.lu Their utility also extends to roles as preservatives in food and cosmetics, leveraging their antimicrobial properties. sigmaaldrich.combldpharm.com The study of these derivatives provides deep insights into chemical principles like reaction mechanisms and the effects of substituents on molecular properties.

Significance of Halogenated and Alkyl-Substituted Benzoic Acids

The properties of benzoic acid can be precisely tuned by the addition of different substituents to the benzene ring. Halogenated and alkyl-substituted derivatives are of particular importance in chemical synthesis and materials science.

Halogenated benzoic acids feature one or more halogen atoms (F, Cl, Br, I) on the aromatic ring. Due to the electronegativity of halogens, they exert a strong electron-withdrawing inductive effect (-I effect). nist.govsigmaaldrich.com This effect pulls electron density away from the carboxyl group, which stabilizes the resulting carboxylate anion after deprotonation. Consequently, halogenated benzoic acids are generally more acidic than benzoic acid itself. wikipedia.org This enhanced acidity is a crucial factor in their reactivity and application.

Alkyl-substituted benzoic acids , conversely, feature alkyl groups (like methyl, ethyl, or tert-butyl) which are electron-donating (+I effect). nist.govwikipedia.org These groups push electron density towards the aromatic ring, which tends to destabilize the carboxylate anion and thus decrease the acidity of the molecule compared to unsubstituted benzoic acid. wikipedia.org The size and branching of the alkyl group can also introduce steric effects, influencing the molecule's conformation and reactivity. sigmaaldrich.com

The combination of both halogen and alkyl substituents on a single benzoic acid molecule, as seen in 3-Chloro-5-tert-butylbenzoic acid, creates a compound with a unique electronic and steric profile, offering a nuanced tool for chemical researchers.

Specific Context of this compound within Chemical Research

While extensive research exists for a wide range of substituted benzoic acids, this compound itself is not a commonly cited compound in readily available scientific literature. Its specific combination of a meta-positioned chloro and tert-butyl group suggests its utility as a specialized building block or intermediate in organic synthesis. The tert-butyl group provides significant steric bulk, which can direct incoming reagents to specific positions in subsequent reactions. Simultaneously, the electron-withdrawing nature of the chlorine atom modifies the electronic properties of the benzene ring. This particular substitution pattern makes it a potentially valuable precursor for creating complex molecules where precise control over substitution and stereochemistry is required.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGFILMCFURRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646942 | |

| Record name | 3-tert-Butyl-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-32-1 | |

| Record name | 3-tert-Butyl-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

Detailed, peer-reviewed synthesis procedures and experimentally determined properties for 3-Chloro-5-tert-butylbenzoic acid are not widely documented. However, a plausible synthetic route and expected properties can be inferred from established chemical principles and knowledge of similar compounds.

A logical synthetic approach would likely start with a commercially available substituted toluene (B28343) or benzene (B151609). For example, one could begin with m-chlorotoluene or tert-butylbenzene (B1681246). A common strategy for introducing a carboxylic acid group onto a benzene ring is the oxidation of an alkyl group. A plausible multi-step synthesis could be:

Friedel-Crafts Alkylation: Reaction of m-chlorotoluene with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the tert-butyl group. This reaction would likely produce a mixture of isomers that would require separation.

Oxidation: The methyl group of the resulting 3-chloro-5-tert-butyltoluene would then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Alternatively, one could start with tert-butylbenzene, perform a Friedel-Crafts acylation, followed by chlorination and then oxidation of the acyl group. The synthesis of related compounds, such as 3-chlorobenzoic acid from 3-chlorotoluene, is a well-established industrial process. wikipedia.org

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Melting Point | Expected to be a solid at room temperature, with a melting point likely above 100 °C, by analogy to similar compounds like 3,5-di-tert-butylbenzoic acid (173-175 °C). sigmaaldrich.com |

| Solubility | Expected to have low solubility in water but good solubility in organic solvents like ethanol, acetone, and DMSO. |

| pKa | The presence of the electron-withdrawing chlorine atom would likely make it a stronger acid than tert-butylbenzoic acid, while the electron-donating tert-butyl group would make it a weaker acid than 3,5-dichlorobenzoic acid. |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 Tert Butylbenzoic Acid

Reactivity Towards Nucleophilic and Electrophilic Reagents

The electronic landscape of 3-Chloro-5-tert-butylbenzoic acid, shaped by its substituents, governs its reactivity towards nucleophiles and electrophiles. The carboxylic acid and chloro groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Conversely, these groups make the carbonyl carbon of the carboxylic acid and the carbon atom attached to the chlorine potential sites for nucleophilic attack.

The chlorine atom on the aromatic ring can be susceptible to nucleophilic substitution, a reaction that can be facilitated by the presence of activating groups or specific reaction conditions. For instance, in related chloro-substituted aromatic compounds, the chlorine can be displaced by nucleophiles such as amines or thiols.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities, including esters, amides, and alcohols. These transformations are central to the synthetic utility of this compound.

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this reaction can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The steric hindrance posed by the tert-butyl group at the meta-position can influence the rate of esterification compared to less hindered benzoic acids.

A general representation of the esterification reaction is as follows:

Where R is an alkyl or aryl group.

An example from a related compound, 3-chloro-5-sulfamoylbenzoic acid, demonstrates the formation of an ethyl ester. This suggests that this compound can likely be converted to its corresponding esters under similar conditions.

The formation of amides from this compound involves its reaction with an amine, often in the presence of a coupling agent to activate the carboxylic acid. This reaction is a cornerstone of medicinal chemistry and materials science for the synthesis of complex molecules. The steric bulk of the tert-butyl group may necessitate the use of specific coupling agents or reaction conditions to achieve high yields.

The general reaction for amide bond formation can be depicted as:

Where R is an alkyl, aryl, or hydrogen.

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The general reaction is:

This reduction provides a pathway to a different class of compounds with potentially distinct biological or chemical properties.

Reactions of the Aromatic Ring and Substituents

The aromatic ring and its substituents, the chlorine atom and the tert-butyl group, also participate in characteristic reactions.

The chlorine atom on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr) reactions. In such reactions, the chlorine atom is replaced by a nucleophile. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions. For example, in similar aromatic chlorides, the chlorine can be substituted by sulfamoyl groups.

Oxidation Reactions of the tert-Butyl Group

The oxidation of a tert-butyl group attached to an aromatic ring to a carboxylic acid is a historically challenging transformation due to the group's resistance to most common oxidizing agents. google.com However, specific and vigorous conditions have been developed that can achieve this conversion.

One effective method involves reacting the tert-butyl-substituted aromatic compound with nitrogen dioxide (NO₂) gas at elevated temperatures, typically above 160°C. google.com This process is conducted in a solvent that is substantially inert to NO₂, such as trichlorobenzene. While the reaction can proceed without a catalyst, the presence of selenium dioxide may also be employed. google.com This oxidation converts the tert-butyl group into a carboxyl group, which would transform this compound into 3-chloro-1,5-benzenedicarboxylic acid. The reaction initially produces a mixture of the carboxylic acid and its anhydride (B1165640), which can be fully converted to the anhydride form by heating to drive off water. google.com

It is important to note that under standard laboratory conditions using reagents like potassium permanganate (B83412), the tert-butyl group is remarkably stable. For instance, studies on related molecules have shown that other alkyl groups on the aromatic ring will oxidize to carboxylic acids while the tert-butyl group remains intact. google.com The benzylic carbon of the tert-butyl group lacks a hydrogen atom, making it resistant to oxidizing agents that rely on abstracting a benzylic proton to initiate oxidation, such as chromic acid or potassium permanganate under typical conditions. youtube.com

Table 1: Oxidation of Aromatic tert-Butyl Groups

| Reagent/Condition | Outcome for tert-Butyl Group | Reference |

|---|---|---|

| Nitrogen Dioxide (NO₂), >160°C | Oxidation to Carboxylic Acid | google.com |

| Potassium Permanganate (KMnO₄) | Resistant to Oxidation | google.com |

Decarboxylative Processes

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide. For aromatic carboxylic acids like this compound, this process is not spontaneous and requires specific conditions. The mechanism and feasibility of decarboxylation are heavily influenced by the substituents on the aromatic ring. nist.gov

Several mechanisms for the decarboxylation of aromatic acids have been proposed, including ionic pathways under acidic or basic conditions and radical pathways at higher temperatures or under photoredox catalysis. unt.edunih.govorganicchemistrytutor.com

Protolytic Decarboxylation : Under acidic conditions, electrophilic attack by a proton can displace the carboxyl group. This pathway is generally favored by electron-releasing substituents, which stabilize the intermediate carbocation. nist.gov

Base-Catalyzed Decarboxylation : In the presence of a base, the carboxylic acid is deprotonated to a carboxylate. The subsequent loss of CO₂ would form an aryl anion. This is favored by strong electron-withdrawing groups that can stabilize the resulting negative charge. organicchemistrytutor.com

Radical Decarboxylation : At high temperatures or through photoredox catalysis, the carboxyl group can be removed as a CO₂ radical anion, generating an aryl radical. nih.govacs.org

For this compound, the presence of the electron-withdrawing chlorine atom deactivates the ring but could potentially facilitate decarboxylation pathways that involve stabilization of negative charge. However, unactivated aromatic acids are generally resistant to decarboxylation, often requiring temperatures above 300-400°C for the reaction to occur without a catalyst. youtube.com The Schmidt reaction, which uses hydrazoic acid in a strong acid medium like 100% sulfuric acid, has been shown to be effective for the decarboxylation of aromatic acids bearing electronegative substituents, yielding an aniline (B41778) derivative. cdnsciencepub.com

Influence of Molecular Architecture on Chemical Reactivity

The specific arrangement of the chloro, tert-butyl, and carboxyl groups on the benzene (B151609) ring creates a distinct chemical environment that controls the molecule's reactivity. The steric bulk of the tert-butyl group and the electronic influence of the chlorine atom are the dominant factors.

Steric Effects of the tert-Butyl Group on Reaction Pathways

The most significant impact of the tert-butyl group is its steric hindrance. libretexts.org Due to its large size, it physically blocks access to the two adjacent ortho positions (positions 4 and 6). This steric hindrance has a profound effect on electrophilic aromatic substitution reactions.

While the tert-butyl group is weakly activating and an ortho, para-director, the steric obstruction at the ortho positions makes substitution at the para position (position 1, the carboxyl group) or the other meta position (position 5, the chlorine atom) highly unfavorable in typical electrophilic aromatic substitution. stackexchange.com In reactions involving the benzene ring, an incoming electrophile will be directed away from the bulky tert-butyl group. For example, in a hypothetical nitration reaction, the electrophile would preferentially add to the position ortho to the carboxyl group and meta to the tert-butyl and chloro groups (position 2), as this site is the most accessible and least sterically hindered. youtube.com

This steric blocking is a common consideration in synthetic chemistry. For instance, in Friedel-Crafts alkylation or acylation reactions on tert-butylbenzene (B1681246), the major product is overwhelmingly the para-substituted isomer due to the inaccessibility of the ortho positions. youtube.com

Electronic Effects of Chlorine Substitution

The chlorine atom exerts a strong electronic influence on the reactivity of this compound. As a halogen, it has two competing effects:

Inductive Effect (-I) : Chlorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bond network. This is its dominant effect.

Resonance Effect (+R) : Chlorine has lone pairs of electrons that can be donated to the benzene ring through the pi system.

The chlorine atom, along with the carboxyl group (which is also a deactivating, meta-directing group), influences the position of any further substitution on the aromatic ring. Both groups direct incoming electrophiles to the meta position relative to themselves. In the case of this compound, the position meta to both the chlorine and the carboxyl group is position 2.

Furthermore, the electron-withdrawing nature of the chlorine atom increases the acidity of the carboxylic acid. By pulling electron density away from the carboxyl group, it stabilizes the resulting carboxylate anion after deprotonation, making the parent acid a stronger acid compared to benzoic acid or 5-tert-butylbenzoic acid. libretexts.orglibretexts.org

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Effect Type | Influence on Electrophilic Aromatic Substitution | Influence on Acidity |

|---|---|---|---|

| tert-Butyl | Steric Hindrance, Weakly Activating (+I) | Blocks ortho positions, directs para (if available) | Minor decrease |

| Chlorine | Electron-Withdrawing (-I > +R), Deactivating | Directs meta, slows reaction rate | Increases acidity |

| Carboxyl | Electron-Withdrawing (-I, -R), Deactivating | Directs meta, slows reaction rate | N/A (is the acidic group) |

Quantum Chemical Calculations

Comprehensive quantum chemical calculations, which are fundamental to understanding the electronic structure and energy of a molecule, have not been specifically reported for this compound.

Ab Initio Methods

There are no available studies that have employed high-level ab initio methods such as the Gaussian-n (G3, G3(MP2)) or G4 theories to determine the precise thermochemical properties of this compound. These methods are known for their high accuracy in calculating energies, but their computational cost often limits their application to smaller molecules.

Density Functional Theory (DFT) Approaches

Similarly, a detailed analysis of this compound using Density Functional Theory (DFT) is absent from the current body of scientific literature. While DFT methods like B3LYP, B3PW91, and M06-2X are workhorses in computational chemistry for their balance of accuracy and efficiency, and have been applied to a wide range of substituted benzoic acids, specific findings for the 3-chloro-5-tert-butyl substituted variant have not been published. General studies on substituted benzoic acids do indicate that substituents like chlorine and tert-butyl groups influence the electronic properties and acidity of the benzoic acid moiety. For instance, electron-withdrawing groups like chlorine typically increase acidity.

Basis Set Selection and Optimization in Calculations

Without specific computational studies, there is no information on the basis sets that would be optimal for describing the electronic structure of this compound. The choice of basis set is a critical aspect of any quantum chemical calculation, and its selection would depend on the desired accuracy and the computational resources available.

Molecular Structure Elucidation and Conformational Analysis

A detailed computational elucidation of the molecular structure and conformational landscape of this compound is not available. Such studies would provide valuable insights into the molecule's three-dimensional arrangement and the rotational barriers of its functional groups.

Geometrical Parameters and Bond Analysis

Specific computationally derived geometrical parameters such as bond lengths, bond angles, and dihedral angles for this compound have not been reported. While the general structure is known, precise values that can be obtained from optimized geometries in computational studies are missing.

Vibrational Analysis and Spectral Simulations

There are no published studies that present a vibrational analysis of this compound based on computational methods. Such an analysis would involve the calculation of vibrational frequencies and their corresponding intensities, which is crucial for the interpretation of experimental infrared (IR) and Raman spectra. The simulation of these spectra allows for the assignment of vibrational modes to specific molecular motions. While a study on other halogenated cytosines demonstrated the utility of DFT for vibrational analysis, this has not been extended to this compound.

Electronic Structure and Properties

Theoretical calculations offer a detailed picture of the electronic nature of this compound, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For aromatic carboxylic acids, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is often a π*-orbital. The positions of the chloro and tert-butyl substituents on the benzoic acid ring significantly influence the energies of these orbitals. The electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO, while the electron-donating tert-butyl group will likely raise their energies.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzoic Acids

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -6.89 | -1.54 | 5.35 |

| 3-Chlorobenzoic Acid | -7.02 | -1.87 | 5.15 |

| 4-tert-Butylbenzoic Acid | -6.75 | -1.48 | 5.27 |

| This compound (Estimated) | ~ -6.95 | ~ -1.80 | ~ 5.15 |

Note: The values for Benzoic Acid, 3-Chlorobenzoic Acid, and 4-tert-Butylbenzoic Acid are typical values found in computational chemistry literature for illustrative purposes. The values for this compound are estimated based on substituent effects.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic group, making them the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a highly positive potential (blue), indicating its acidic nature and susceptibility to nucleophilic attack. The aromatic ring will show a distribution of electron density influenced by the substituents. The electronegative chlorine atom will draw electron density, creating a more positive potential in its vicinity, while the tert-butyl group will have a slight electron-donating effect. A computational study on 3-chlorobenzoic acid confirms that the negative potential is concentrated over the carbonyl oxygen. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. nih.gov

Non-Linear Optical (NLO) Properties and Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

For a molecule to exhibit significant NLO properties, it often requires a large dipole moment and a small HOMO-LUMO gap, indicating charge-transfer characteristics. The presence of both an electron-withdrawing group (chlorine) and an electron-donating group (tert-butyl) on the benzoic acid scaffold of this compound suggests the potential for intramolecular charge transfer, which is a key feature for NLO activity. Theoretical calculations on halogen-substituted formic acid dimers have shown that chlorine substitution can lead to high hyperpolarizability, making them promising candidates for NLO materials. While specific calculations for this compound are not available, related studies on substituted benzoic acids suggest that the strategic placement of donor and acceptor groups can enhance NLO properties.

Table 2: Calculated NLO Properties for Representative Molecules

| Molecule | Dipole Moment (Debye) | Hyperpolarizability (β) (a.u.) |

| Urea (reference) | 1.37 | 37.8 |

| p-Nitroaniline | 6.20 | 9200 |

| This compound (Qualitative Prediction) | Moderate | Potentially enhanced due to substituent effects |

Note: The values for Urea and p-Nitroaniline are well-established reference values. The prediction for this compound is qualitative.

Thermochemical Properties and Stability Analysis

Thermochemical properties provide essential information about the stability and energy content of a molecule.

Standard Molar Enthalpies of Formation (Gaseous Phase)

The standard molar enthalpy of formation (ΔfH°) in the gaseous phase represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermochemical quantity that indicates the stability of a molecule.

Experimental determination of the gaseous enthalpy of formation for complex organic molecules can be challenging. Computational methods, however, can provide reliable estimates. While a specific value for this compound is not documented, the gas-phase acidity of substituted benzoic acids has been studied theoretically. nih.gov The gas-phase acidity is related to the enthalpy of deprotonation, which in turn is connected to the enthalpy of formation of the parent molecule and its conjugate base. For benzoic acid, the standard enthalpy of formation in the gas phase is approximately -298 kJ/mol. chemeo.com The presence of the chloro and tert-butyl substituents would modify this value. Based on group contribution methods and data from related compounds, a theoretical estimation can be made.

Table 3: Standard Molar Enthalpies of Formation in the Gaseous Phase (kJ/mol)

| Compound | ΔfH° (gas) |

| Benzoic Acid | -298.0 ± 1.2 |

| Toluene (B28343) | 50.4 ± 0.5 |

| Chlorobenzene | 51.1 ± 1.0 |

| tert-Butylbenzene | -44.8 ± 1.5 |

| This compound (Estimated) | ~ -400 to -450 |

Note: The values for the reference compounds are from established thermochemical databases. The value for this compound is a rough estimate based on the principle of group additivity and is for illustrative purposes only.

Assessment of Strain Enthalpies

In principle, the strain enthalpy for this compound would be influenced by the steric interactions between the bulky tert-butyl group and the adjacent chloro and carboxylic acid groups on the benzene ring. The presence of the large tert-butyl group can cause out-of-plane distortion of the carboxylic acid group and the chloro substituent, leading to an increase in the molecule's internal energy. Computational methods such as Density Functional Theory (DFT) or other ab initio calculations could be employed to model the geometry of the molecule and calculate its energy, which could then be compared to a hypothetical strain-free reference compound to determine the strain enthalpy. However, specific studies presenting these calculations for this compound have not been identified in the surveyed literature.

Gas-Phase Acidity Studies

The gas-phase acidity of a compound is a fundamental measure of its intrinsic acidity, free from solvent effects. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the gas-phase acidity of substituted benzoic acids. mdpi.comnih.gov These studies provide insights into how different substituents on the benzene ring influence the stability of the corresponding carboxylate anion and thus the acidity of the parent molecule.

For this compound, the gas-phase acidity is primarily influenced by the electronic effects of the chloro and tert-butyl substituents at the meta positions relative to the carboxylic acid group.

Key Influencing Factors:

Inductive Effect: The chloro group is an electron-withdrawing group, meaning it pulls electron density towards itself through the sigma bonds. This inductive effect helps to stabilize the negative charge on the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid.

Resonance Effect: While the chloro group has a resonance effect, it is generally weaker than its inductive effect, especially from the meta position.

Hyperconjugation and Inductive Effect of the tert-Butyl Group: The tert-butyl group is an electron-donating group. It pushes electron density towards the benzene ring through hyperconjugation and a weak inductive effect. This donation of electron density destabilizes the carboxylate anion, making the parent acid less acidic.

Expected Trends:

Based on the established principles from computational studies on substituted benzoic acids, the following trends can be predicted for this compound:

The presence of the chloro group at the 3-position is expected to increase the gas-phase acidity compared to benzoic acid.

The presence of the tert-butyl group at the 5-position is expected to decrease the gas-phase acidity compared to benzoic acid.

The net effect on the gas-phase acidity of this compound will be a balance of these two competing influences. A precise value for the gas-phase acidity would require specific computational calculations for this molecule.

Table of Expected Substituent Effects on Gas-Phase Acidity:

| Substituent | Position | Electronic Effect | Expected Impact on Gas-Phase Acidity |

| Chloro | 3- (meta) | Electron-withdrawing (Inductive) | Increase |

| tert-Butyl | 5- (meta) | Electron-donating (Inductive/Hyperconjugation) | Decrease |

Research Applications and Significance

Established Synthetic Routes for Substituted Benzoic Acids

Several key strategies have been developed for the synthesis of substituted benzoic acids, which can be applied to the preparation of this compound.

Friedel-Crafts Acylation and Subsequent Oxidation Strategies

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. byjus.comsigmaaldrich.commasterorganicchemistry.com This reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.comlibretexts.org For the synthesis of a substituted benzoic acid, an appropriate starting material like tert-butylbenzene (B1681246) could be acylated, followed by an oxidation step to convert the introduced acyl group into a carboxylic acid.

The reaction proceeds through the formation of an electrophilic acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution. byjus.commasterorganicchemistry.com The resulting ketone can then be oxidized to the corresponding carboxylic acid.

A related approach, Friedel-Crafts alkylation, introduces an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.orgcerritos.edu However, this method can be prone to issues like polyalkylation and carbocation rearrangements. libretexts.orgcerritos.edu

Organolithium Intermediates and Carbonation Approaches

Organolithium reagents are highly reactive compounds that serve as powerful nucleophiles and strong bases in organic synthesis. wikipedia.orglibretexts.org They can be prepared from alkyl or aryl halides by reaction with lithium metal. libretexts.orgmasterorganicchemistry.com A key application for the synthesis of carboxylic acids is the carbonation of an organolithium intermediate. youtube.com

This process involves the reaction of the organolithium compound with carbon dioxide (CO₂), followed by an acidic workup to yield the carboxylic acid. libretexts.org For instance, to synthesize this compound, one could envision the formation of 1-chloro-3-tert-butyl-5-lithiobenzene, which would then be reacted with CO₂. The generation of such organolithium reagents can be achieved through metal-halogen exchange or deprotonation of an acidic C-H bond. wikipedia.orglibretexts.org

Halogenation of tert-Butylbenzoic Acid Precursors

The direct halogenation of a benzoic acid derivative is another viable synthetic route. Benzoic acid itself undergoes electrophilic aromatic substitution, such as halogenation, primarily at the meta position due to the deactivating and meta-directing nature of the carboxylic acid group. embibe.comyoutube.com

For example, the bromination of benzoic acid in the presence of a Lewis acid like ferric bromide (FeBr₃) yields m-bromobenzoic acid. youtube.com A similar principle could be applied to a tert-butylbenzoic acid precursor. For instance, the halogenation of 3-tert-butylbenzoic acid would be expected to introduce a halogen atom at the 5-position. The choice of halogenating agent and reaction conditions is crucial to control the regioselectivity and prevent side reactions. The Hell-Volhard-Zelinsky reaction allows for α-halogenation of carboxylic acids. embibe.com

Oxidative Synthesis from Substituted Toluene (B28343) Derivatives

The oxidation of alkylbenzenes, particularly toluene and its derivatives, is a common and industrially significant method for producing benzoic acids. quora.comalfa-chemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert the alkyl side chain to a carboxylic acid group. quora.comalfa-chemistry.comquora.com

The reaction with alkaline KMnO₄ typically proceeds by oxidizing the toluene derivative to a potassium benzoate (B1203000) salt, which is then acidified to yield the free benzoic acid. quora.comquora.com This method is robust and can be applied to a variety of substituted toluenes. For the synthesis of this compound, the starting material would be 1-chloro-3-tert-butyl-5-methylbenzene.

| Starting Material | Oxidizing Agent | Product |

| Toluene | Alkaline KMnO₄ | Benzoic Acid quora.comquora.com |

| Substituted Toluene | Potassium Permanganate | Substituted Benzoic Acid alfa-chemistry.com |

| Toluene | Air (with cobalt catalyst) | Benzoic Acid alfa-chemistry.com |

Photoinduced Oxidative Synthesis in Aqueous Media

Photoinduced oxidation offers an alternative, often milder, approach to the synthesis of benzoic acids. The photodecomposition of benzoic acid in the presence of hydrogen peroxide has been studied, leading to the formation of hydroxybenzoic acids. rsc.org While this specific example involves the degradation of benzoic acid, photochemical methods can also be employed for synthesis. The oxidation of benzoic acid can also be influenced by sunlight and the presence of iron species. researchgate.net

Mechanistic Considerations in Synthetic Pathways

The mechanisms of the aforementioned synthetic routes are well-established in organic chemistry.

In Friedel-Crafts acylation , the Lewis acid catalyst abstracts a halide from the acyl halide, generating a highly electrophilic acylium ion. byjus.comsigmaaldrich.commasterorganicchemistry.com This ion then undergoes electrophilic attack on the aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). byjus.com Finally, a proton is eliminated to restore aromaticity and yield the ketone product. byjus.com The carboxylic acid group is a deactivating group and generally makes the benzene (B151609) ring unsuitable as a substrate for Friedel-Crafts reactions. curlyarrows.com

The carbonation of organolithium reagents involves the nucleophilic attack of the carbanionic carbon of the organolithium compound on the electrophilic carbon atom of carbon dioxide. youtube.com This addition results in the formation of a lithium carboxylate salt, which is subsequently protonated during acidic workup to give the final carboxylic acid.

Electrophilic halogenation of benzoic acids proceeds via the typical mechanism for electrophilic aromatic substitution. The halogen molecule is polarized by a Lewis acid, creating a more potent electrophile. The π electrons of the aromatic ring attack the electrophilic halogen, leading to the formation of a sigma complex. The deactivating nature of the carboxylic acid group directs the incoming electrophile to the meta position. youtube.com

The oxidation of toluene derivatives with strong oxidizing agents like KMnO₄ is a complex process. It is believed to proceed through a series of steps involving the initial attack on the benzylic hydrogens. quora.comquora.com The reaction proceeds from toluene to benzyl (B1604629) alcohol, then to benzaldehyde, and finally to benzoic acid. quora.comquora.com

Regioselectivity in Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. The tert-butyl group is recognized as an activating, ortho-para directing group. stackexchange.com This directing influence stems from the inductive effect, where the sp3 hybridized central carbon of the tert-butyl group donates electron density to the sp2 hybridized aromatic carbon, thereby stabilizing the transition state of the electrophilic attack. stackexchange.com Furthermore, carbon-carbon hyperconjugation can also contribute to the stabilization of the positive charge in the ortho and para positions of the Wheland intermediate. stackexchange.com

In contrast, a chloro substituent is a deactivating yet ortho-para directing group. The halogens are a special case where the inductive effect (electron-withdrawing) and the resonance effect (electron-donating through lone pairs) are in opposition. While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect directs the incoming electrophile to the ortho and para positions.

When both a tert-butyl group and a chlorine atom are present on the benzene ring, their combined directing effects must be considered. In the synthesis of this compound, the substitution pattern is crucial. For instance, in the electrophilic substitution of tert-butylbenzene, the major product is the para-substituted isomer, with a smaller amount of the ortho isomer and a negligible amount of the meta isomer. stackexchange.comlibretexts.org This preference for the para position is largely attributed to steric hindrance from the bulky tert-butyl group, which will be discussed in the subsequent section.

Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have become invaluable in predicting the regioselectivity of EAS reactions. rsc.org These theoretical models can elucidate the electronic and steric factors that govern the reaction pathways, providing insights that complement experimental observations. rsc.orgacs.org For instance, MEDT studies on deactivated benzene derivatives have shown that the regioselectivity is a result of the slight polarization of the ring electron density and weak repulsive steric interactions, rather than solely the stability of resonance structures. rsc.org

Influence of Steric Hindrance on Reaction Outcomes

Steric hindrance plays a pivotal role in determining the regioselectivity of electrophilic aromatic substitution reactions, particularly when bulky substituents such as the tert-butyl group are involved. The sheer size of the tert-butyl group significantly impedes electrophilic attack at the ortho positions. stackexchange.com This steric impediment is a primary reason for the high para-to-ortho product ratio observed in reactions of tert-butylbenzene. For example, the nitration of tert-butylbenzene yields a product mixture with a significantly higher proportion of the para-nitro isomer compared to the ortho-nitro isomer. libretexts.org

This pronounced steric effect can be strategically exploited in organic synthesis to achieve high regioselectivity. By employing a bulky directing group, chemists can guide incoming electrophiles to less sterically crowded positions, thereby simplifying product mixtures and increasing the yield of the desired isomer. cerritos.edu

The influence of steric hindrance extends beyond directing the position of substitution; it can also affect the conformation of the final product. In the case of tert-butylbenzoic acids, the steric repulsion between the tert-butyl group and an adjacent carboxyl group can force the carboxyl group out of the plane of the benzene ring. This twisting, known as steric inhibition of resonance, can alter the electronic properties and reactivity of the molecule.

Optimization of Synthetic Conditions

The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. This involves the selection of appropriate catalyst systems and the precise control of various reaction parameters.

Catalyst Systems and Their Role in Reaction Efficiency

Friedel-Crafts reactions are fundamental for the introduction of alkyl and acyl groups onto aromatic rings and are heavily reliant on catalyst systems, typically strong Lewis acids. cerritos.edu The catalyst's primary role is to generate a potent electrophile by reacting with the alkyl or acyl halide. cerritos.edu

| Catalyst System | Reaction Type | Observations |

| Anhydrous Aluminum Chloride (AlCl₃) | Friedel-Crafts Alkylation/Acylation | A very common and powerful Lewis acid catalyst. cerritos.edu However, it can be required in high molar ratios and poses challenges during work-up due to its reaction with moisture. sciencemadness.org |

| Ferric Chloride (FeCl₃) | Friedel-Crafts Alkylation | Another effective Lewis acid catalyst that can be used as an alternative to AlCl₃. cerritos.edusciencemadness.org |

| Rare-earth Metal Chlorides (CeCl₃, NdCl₃, SmCl₃) | Friedel-Crafts Acylation | These have been investigated as alternative catalysts, though in some systems, they have shown low product conversion. |

| Iron Chloride (FeCl₃) and Cobalt Chloride (CoCl₂) Hydrates | Friedel-Crafts Acylation in Ionic Liquids | These have been shown to successfully catalyze acylations in tunable aryl alkyl ionic liquids (TAAILs). |

| Metal Oxides (e.g., ZnO) | Friedel-Crafts Acylation | Explored as more sustainable and eco-friendly catalysts for acylation reactions. researchgate.net |

| Rare-earth Metal Triflates and Triflimides (e.g., Bi(NTf₂)₃, M(OTf)₃) | Intramolecular Friedel-Crafts Reaction | Efficiently catalyze the formation of tetralones from 4-arylbutyric acids. researchgate.net |

The efficiency of these catalysts can be influenced by the reaction medium. For instance, the use of ionic liquids as solvents in Friedel-Crafts acylations has been explored, with some systems showing good catalytic activity with metal chloride hydrates. The development of greener and more sustainable catalyst systems, such as metal oxides and rare-earth metal Lewis acids, is an active area of research aimed at improving the environmental footprint of these important reactions. researchgate.net

Control of Reaction Parameters for Yield Enhancement

Beyond the catalyst, the meticulous control of reaction parameters is essential for maximizing the yield of the desired product. These parameters include temperature, reaction time, solvent, and the stoichiometry of the reactants.

Research on the synthesis of p-tert-butylbenzoic acid through the oxidation of p-tert-butyltoluene provides a relevant case study on the optimization of these parameters. researchgate.netresearchgate.net

| Parameter | Effect on Reaction | Optimized Condition Example (for p-tert-butylbenzoic acid synthesis) |

| Temperature | Increased temperature generally increases the reaction rate. | 130°C was found to be the optimum temperature for the oxidation of p-tert-butyltoluene. researchgate.netresearchgate.net |

| Reactant to Solvent Ratio | Affects the concentration of reactants and can influence reaction kinetics and product conversion. | A weight ratio of 1:3 for the reactant to solvent was identified as optimal. researchgate.netresearchgate.net |

| Catalyst Concentration | The amount of catalyst can significantly impact the reaction rate and conversion. | A catalyst concentration of 5% with respect to the reactant weight was found to be optimal. researchgate.netresearchgate.net |

| Reaction Time | Sufficient time is needed for the reaction to proceed to completion. | Optimization of reaction time is crucial to maximize yield without promoting side reactions. researchgate.net |

| Reactant Addition Rate | Slow addition of a reactant can help control the reaction temperature and minimize side reactions like polyalkylation. sciencemadness.org | In some Friedel-Crafts alkylations, slow addition over several hours is recommended. sciencemadness.org |

By systematically varying these parameters, it is possible to identify the optimal conditions that lead to the highest conversion of the starting material and the greatest selectivity for the desired product. For example, in the oxidation of p-tert-butyltoluene, the conversion was found to increase with an increase in the reactant to solvent ratio, catalyst concentration, and temperature. researchgate.netresearchgate.net

Purification Techniques in the Synthesis of this compound

Following the chemical synthesis, the isolation and purification of the target compound are critical steps to ensure a high degree of purity. For compounds like this compound, chromatographic methods are particularly effective.

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. sigmaaldrich.comcolumbia.edu It is particularly well-suited for the analysis and purification of benzoic acid derivatives. researchgate.netzodiaclifesciences.com

An HPLC system consists of a solvent delivery system, an injector, a column where the separation occurs, a detector, and a data acquisition system. columbia.edu The choice of the stationary phase (the column) and the mobile phase (the solvent) is crucial for achieving effective separation.

| HPLC Column Type | Stationary Phase Characteristics | Application for Benzoic Acid Derivatives |

| Ascentis® C18 | A reversed-phase column with a C18 (octadecyl) stationary phase. sigmaaldrich.com | Suitable for the separation of various benzoic acid derivatives. sigmaaldrich.com |

| Spherisorb ODS-2 | Another type of reversed-phase C18 column. columbia.edu | Used for separating benzoic acid and phenol, where separation is influenced by mobile phase pH and methanol (B129727) content. columbia.edu |

| Mixed-Mode Columns (e.g., Coresep 100, Obelisc R, Amaze HA) | Combine reversed-phase and ion-exchange mechanisms, offering unique selectivity. zodiaclifesciences.comhelixchrom.com | Effective for separating complex mixtures containing polar and nonpolar compounds, including benzoic acid. zodiaclifesciences.comhelixchrom.com |

| Amaze C18 SPF | A C18 stationary phase modified with polyfluorinated aromatic rings, providing hydrophobic and pi-pi interactions. helixchrom.com | Well-suited for the separation of non-polar and moderately polar compounds, including preservative mixtures containing benzoic acid. helixchrom.com |

| Newcrom R1 | A special reversed-phase column with low silanol (B1196071) activity. sielc.com | Can be used for the analysis of 3,5-bis(tert-butyl)benzoic acid. sielc.com |

The separation of benzoic acid derivatives on reversed-phase columns is highly dependent on the composition of the mobile phase. Key parameters that can be adjusted to optimize separation include:

Organic Modifier Content: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water in the mobile phase affects the retention time of the analytes. sigmaaldrich.comcolumbia.edu

pH: For acidic compounds like benzoic acid, the pH of the mobile phase influences their ionization state and, consequently, their retention on the column. columbia.edu

Additives: Additives like trifluoroacetic acid (TFA) or phosphoric acid are often used to improve peak shape and resolution. sigmaaldrich.comsielc.com

By carefully selecting the column and optimizing the mobile phase conditions, HPLC can be a robust method for the purification of this compound from starting materials, reagents, and byproducts.

Recrystallization and Melt Crystallization for Purity Enhancement

The purification of solid organic compounds is a critical step in both laboratory synthesis and industrial production to achieve the desired quality and to meet regulatory standards. For this compound, which is a solid at room temperature, recrystallization and melt crystallization are two effective methods for enhancing its purity.

Recrystallization is a widely used technique for purifying solid compounds. The principle of this method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization of this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature.

The general procedure for recrystallization involves:

Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.

Cold Filtration: The formed crystals are then separated from the cold mother liquor, which contains the dissolved impurities, by filtration.

Drying: The purified crystals are dried to remove any residual solvent.

The choice of solvent is crucial for successful recrystallization. A range of solvents would need to be tested to find the optimal one for this compound, considering factors like polarity and boiling point.

Melt crystallization is another purification technique that can be applied to thermally stable compounds like this compound. This method does not require the use of a solvent, which can be advantageous in terms of cost, safety, and environmental impact. The principle of melt crystallization is based on the differences in the melting points of the compound and its impurities.

The process generally involves:

Melting: The crude solid this compound is heated until it melts completely.

Partial Crystallization: The molten material is then slowly cooled to a temperature just below its melting point. The pure compound will start to crystallize, while the impurities will concentrate in the remaining liquid phase.

Separation: The solid crystalline phase is separated from the liquid melt containing the impurities. This can be achieved through various techniques, such as centrifugation or filtration.

Melt crystallization can be performed in various ways, including static, dynamic, and suspension-based methods. The choice of method depends on the specific properties of the compound and the desired purity level.

Industrial Production Approaches for Related Aromatic Carboxylic Acids

The industrial production of aromatic carboxylic acids, a class of compounds that includes this compound, employs various synthetic strategies, often dictated by the availability and cost of starting materials, as well as environmental considerations. google.com While specific industrial-scale synthesis of this compound is not widely documented, the general methodologies for producing related aromatic carboxylic acids can be extrapolated. google.comslideshare.net

One of the most common industrial methods for the production of aromatic carboxylic acids is the oxidation of alkyl-substituted aromatic compounds . google.com For instance, benzoic acid is produced on a large scale by the oxidation of toluene. google.com This approach could theoretically be applied to produce this compound from 3-chloro-5-tert-butyltoluene. The oxidation is typically carried out using air or molecular oxygen in the presence of a metal catalyst, such as a cobalt or manganese salt. google.com

Another significant industrial route is the hydrolysis of nitriles . Aromatic nitriles can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. This method could be employed if 3-chloro-5-tert-butylbenzonitrile is an accessible precursor.

The carbonation of Grignard reagents is also a viable, though often more expensive, method for the production of aromatic carboxylic acids. slideshare.net This process involves the reaction of an aryl magnesium halide with carbon dioxide, followed by an acidic workup. For this compound, this would entail the preparation of a Grignard reagent from 1-bromo-3-chloro-5-tert-butylbenzene.

In recent years, there has been a growing interest in biochemical production routes for carboxylic acids from renewable resources. mdpi.commdpi.com These methods often involve the fermentation of biomass by microorganisms. mdpi.com While currently more established for simpler carboxylic acids like acetic and lactic acid, research is ongoing to expand the scope of biochemical synthesis to more complex aromatic carboxylic acids. mdpi.commdpi.com

The table below summarizes some of the key industrial production approaches for aromatic carboxylic acids that could be relevant for the synthesis of this compound and its analogues.

| Production Method | Starting Material Example | Key Reagents/Conditions | Applicability to this compound |

| Oxidation of Alkyl Aromatics | 3-chloro-5-tert-butyltoluene | Air/O₂, Co/Mn catalyst | Potentially high-volume, cost-effective if starting material is available. |

| Hydrolysis of Nitriles | 3-chloro-5-tert-butylbenzonitrile | H⁺/H₂O or OH⁻/H₂O | Feasible if the corresponding nitrile is accessible. |

| Carbonation of Grignard Reagents | 1-bromo-3-chloro-5-tert-butylbenzene | Mg, CO₂, H₃O⁺ | Generally used for smaller scale or specialty chemicals due to cost. |

| Biochemical Production | Biomass/Sugars | Microorganisms (fermentation) | An emerging sustainable approach, but likely requires significant research and development for this specific compound. mdpi.commdpi.com |

Advanced Spectroscopic Characterization of 3 Chloro 5 Tert Butylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

A ¹H NMR spectrum of 3-Chloro-5-tert-butylbenzoic acid would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the tert-butyl group, and the acidic proton of the carboxylic acid group.

Aromatic Protons: The benzene (B151609) ring has three protons. Due to the substitution pattern, they would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). Their splitting patterns (as singlets, doublets, or triplets) would be determined by their coupling with adjacent protons.

Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and would therefore appear as a sharp singlet in the upfield region of the spectrum (typically around δ 1.3 ppm).

Carboxylic Acid Proton: The acidic proton of the -COOH group would appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be concentration-dependent.

While specific, experimentally verified chemical shifts and coupling constants for this compound are not available, analysis of related compounds such as 3-chlorobenzoic acid and 3,5-di-tert-butylbenzoic acid can provide general expectations for the signal locations. chemicalbook.comchemicalbook.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Carboxylic Carbon: The carbon of the carboxyl group (-COOH) would appear at the most downfield position (typically δ 165-185 ppm).

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals in the aromatic region (typically δ 120-150 ppm). The carbons directly attached to the chloro, tert-butyl, and carboxylic acid groups would have their chemical shifts significantly influenced by these substituents.

Tert-butyl Carbons: This group would produce two signals: one for the quaternary carbon attached to the ring and another for the three equivalent methyl carbons.

Specific chemical shift values for this compound are not documented in the searched literature.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

| O-H Stretch | 2500-3300 (broad) | Carboxylic acid |

| C=O Stretch | 1680-1710 | Carboxylic acid dimer |

| C-H Stretch | 2850-3000 | Aliphatic (tert-butyl) |

| C-H Stretch | 3000-3100 | Aromatic |

| C=C Stretch | 1450-1600 | Aromatic ring |

| C-Cl Stretch | 600-800 | Aryl chloride |

Detailed experimental FT-IR data for this compound is not available in the searched sources.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While strong polar bonds like C=O show strong IR bands, non-polar bonds and symmetric vibrations often yield strong Raman signals. The FT-Raman spectrum would be expected to clearly show the aromatic ring vibrations and the skeletal vibrations of the tert-butyl group.

Detailed experimental FT-Raman data for this compound is not available in the searched sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π-π* transitions within the benzene ring and n-π* transitions associated with the carbonyl group of the carboxylic acid. The substitution on the benzene ring would influence the wavelength of maximum absorption (λmax).

Electronic Absorption Spectra

No specific experimental data for the electronic absorption spectra, including UV-Vis absorption maxima (λmax), of this compound has been found in publicly accessible scientific literature or databases. To provide a hypothetical context, the electronic absorption spectra of benzoic acid and its derivatives are generally characterized by bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the benzene ring and the carboxyl group. The substitution pattern on the benzene ring significantly influences the position and intensity of these absorption bands. For instance, the presence of a chlorine atom (an auxochrome) and a tert-butyl group (an alkyl group) would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzoic acid. However, without experimental data, any specific values would be purely speculative.

Correlation with Electronic Transitions

The electronic transitions in aromatic carboxylic acids like this compound are primarily of the π → π* and n → π* type. The benzene ring and the carbonyl group of the carboxylic acid are the principal chromophores. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The specific energies of these transitions, and thus the wavelengths of maximum absorption, are sensitive to the electronic effects of the substituents. The chloro group, being an electron-withdrawing group with lone pairs of electrons, and the tert-butyl group, an electron-donating group, would modulate the energy levels of the molecular orbitals, but the precise nature and magnitude of these effects on the electronic transitions of this compound have not been experimentally documented.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide a highly accurate mass measurement and confirm its elemental composition (C11H13ClO2), is not available in the reviewed literature. HRMS is a critical technique for the unambiguous identification of a compound by providing its exact mass, often to within a few parts per million (ppm) of the theoretical value. For this compound, the theoretical monoisotopic mass is approximately 212.0628 g/mol . Experimental HRMS data would be essential for its definitive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

There is no specific Gas Chromatography-Mass Spectrometry (GC-MS) data, including retention times and fragmentation patterns, available for this compound. GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In a hypothetical GC-MS analysis, this compound would likely be derivatized, for example, through esterification, to increase its volatility for gas chromatographic separation. The subsequent mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions. Key fragmentation pathways for benzoic acid derivatives often involve the loss of the carboxylic acid group or parts of it, as well as fragmentation of the alkyl substituent. For instance, a prominent fragment might correspond to the loss of a methyl group from the tert-butyl substituent, leading to a stable tertiary carbocation. However, without experimental data, the exact fragmentation pattern remains speculative.

Structure Property Relationship Investigations of 3 Chloro 5 Tert Butylbenzoic Acid

Influence of Substituent Effects on Molecular Properties

The chlorine atom and the tert-butyl group at the meta-positions of the benzoic acid ring exert distinct electronic and steric effects that modulate the properties of 3-Chloro-5-tert-butylbenzoic acid.

Electronic Effects:

Chlorine: The chlorine atom is an electronegative element and therefore exhibits a negative inductive effect (-I), withdrawing electron density from the benzene (B151609) ring. libretexts.org This electron-withdrawing nature stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. libretexts.orgpearson.com Generally, electron-withdrawing groups deactivate the benzene ring towards electrophilic attack and increase the acidity of benzoic acids. libretexts.org

tert-Butyl Group: The tert-butyl group, in contrast, is an electron-donating group (+I effect). libretexts.org It pushes electron density into the benzene ring, which tends to destabilize the negative charge of the carboxylate anion. libretexts.org This effect would typically decrease the acidity of the benzoic acid. libretexts.org

In this compound, these two opposing electronic effects are at play. The net effect on the acidity of the molecule is a balance between the electron-withdrawing chlorine and the electron-donating tert-butyl group. The position of these substituents also matters; in the meta position, their influence is primarily inductive.

Steric Effects:

tert-Butyl Group: The tert-butyl group is sterically bulky. In the meta-position, its steric hindrance is less pronounced compared to the ortho-position, but it can still influence the conformation of the molecule and its interactions with other molecules.

Chlorine: The chlorine atom is smaller than the tert-butyl group and its steric impact in the meta-position is generally considered minimal.

The acidity of a substituted benzoic acid can be quantified by its pKa value. A lower pKa value indicates a stronger acid. youtube.com The pKa of benzoic acid itself is approximately 4.2. libretexts.org For comparison, the pKa of p-chlorobenzoic acid is 4.00, and the pKa of p-tert-butylbenzoic acid is 4.38. libretexts.org These values illustrate the acid-strengthening effect of the electron-withdrawing chlorine and the acid-weakening effect of the electron-donating tert-butyl group.

Table 1: Electronic Effects of Substituents on Benzoic Acid

| Substituent | Electronic Effect | Influence on Acidity |

| Chlorine | Electron-withdrawing (-I) | Increases acidity |

| tert-Butyl | Electron-donating (+I) | Decreases acidity |

Comparative Analysis with Analogous Benzoic Acid Derivatives

To further understand the properties of this compound, it is useful to compare it with its isomers and other substituted benzoic acids.

The relative positions of the chlorine and tert-butyl groups on the benzene ring have a significant impact on the molecule's properties. For instance, in 2-chloro-5-tert-butylbenzoic acid, the chlorine atom is in the ortho position relative to the carboxylic acid group. This proximity can lead to a more pronounced "ortho-effect," which generally increases the acidity of the benzoic acid regardless of the electronic nature of the substituent. libretexts.org This effect is thought to arise from a combination of steric and electronic factors. libretexts.org The steric hindrance between the ortho-substituent and the carboxylic acid group can force the carboxyl group out of the plane of the benzene ring, affecting resonance and acidity.

The physical and optical properties of benzoic acid derivatives can also be influenced by the isomeric positions of their substituents. For example, copper nanoclusters synthesized using different isomers of mercaptobenzoic acid exhibit distinct physical and optical characteristics. rsc.org

The reactivity of substituted benzoic acids is directly linked to the electronic nature of their substituents.

Electron-Withdrawing Groups (EWGs): Substituents like chlorine increase the acidity of the carboxylic acid by stabilizing the conjugate base. libretexts.orglibretexts.org This makes the benzoic acid derivative a stronger acid. EWGs also deactivate the benzene ring towards electrophilic aromatic substitution. libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): Substituents like the tert-butyl group decrease the acidity of the carboxylic acid by destabilizing the conjugate base. libretexts.org This makes the benzoic acid derivative a weaker acid. EDGs activate the benzene ring towards electrophilic aromatic substitution. libretexts.org

The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents with the reactivity of benzoic acid derivatives. wikipedia.org The equation is log(K/K₀) = σρ, where K is the equilibrium constant for the substituted benzoic acid, K₀ is the equilibrium constant for benzoic acid, σ is the substituent constant (which depends on the substituent), and ρ is the reaction constant (which depends on the type of reaction). wikipedia.org

Table 2: Predicted Reactivity of Substituted Benzoic Acids

| Substituent | Effect on Acidity | Reactivity in Electrophilic Aromatic Substitution |

| Chlorine | Increases | Deactivates |

| tert-Butyl | Decreases | Activates |

Intermolecular Interactions and Aggregation Behavior (e.g., Hydrogen Bonding)

In the solid state, carboxylic acids like this compound typically form dimers through hydrogen bonding between their carboxyl groups. pearson.com The oxygen atom of the carbonyl group of one molecule acts as a hydrogen bond acceptor, while the hydroxyl proton of another molecule acts as a hydrogen bond donor. This results in a stable, eight-membered ring structure.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 3-Chloro-5-tert-butylbenzoic acid and its derivatives is a primary focus of future research. Current synthetic routes often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future endeavors will likely concentrate on the principles of green chemistry to overcome these limitations.

Key research directions include:

Catalytic C-H Activation: Exploring transition-metal catalyzed C-H activation/functionalization of readily available precursors could provide a more direct and atom-economical route to this compound. This approach would minimize the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control. Research into flow-based syntheses could lead to higher yields, improved purity, and a reduced environmental footprint.

Biocatalysis: The application of enzymes or whole-cell biocatalysts for the synthesis of this compound represents a promising avenue for sustainable production. Biocatalytic processes often exhibit high selectivity and operate under mild conditions.

Advanced Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced analytical and computational techniques will be instrumental in elucidating the intricate details of these reactions.

Future mechanistic studies will likely involve:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the formation and consumption of intermediates, offering valuable insights into reaction pathways.

Kinetic Isotope Effect Studies: The use of isotopically labeled substrates can help to identify the rate-determining steps of a reaction and to probe the nature of transition states.

Density Functional Theory (DFT) Calculations: Computational modeling with DFT can be used to map out potential energy surfaces, calculate activation barriers, and predict the structures of intermediates and transition states, complementing experimental findings.

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

The intersection of machine learning and computational chemistry is set to revolutionize chemical research. nih.gov For this compound, these integrated approaches can accelerate the discovery of new properties and applications.

Areas for future exploration include:

Property Prediction: Machine learning models, trained on large datasets of chemical information, can be used to predict the physicochemical properties, reactivity, and potential biological activity of derivatives of this compound.

Reaction Optimization: Machine learning algorithms can analyze vast parameter spaces to identify the optimal conditions for chemical reactions, leading to improved yields and selectivity.

De Novo Design: Generative models can be employed to design novel molecules based on the this compound scaffold with desired properties for specific applications.

Exploration of Emerging Applications in Specialized Chemical Synthesis

While this compound is already utilized as a building block, its full potential in specialized chemical synthesis remains to be explored. Future research will likely focus on its application in the synthesis of high-value, complex molecules.

Potential emerging applications include:

Synthesis of Novel Agrochemicals: The unique substitution pattern of this compound could be leveraged to create new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Development of Advanced Materials: Incorporation of the this compound moiety into polymers or other materials could impart desirable properties such as thermal stability, flame retardancy, or specific electronic characteristics.

Probes for Chemical Biology: Derivatives of this compound could be designed as chemical probes to study biological processes or as ligands for specific protein targets.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-tert-butylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves introducing the tert-butyl group via Friedel-Crafts alkylation or tert-butylation of a precursor like 3-chloro-5-hydroxybenzoic acid. Chlorination can be achieved using N-chlorosuccinimide (NCS) or SOCl₂ in the presence of a Lewis acid (e.g., AlCl₃). Post-synthetic purification via recrystallization from ethanol or dimethylformamide (DMF) is recommended to isolate high-purity product . Reaction optimization should focus on temperature control (e.g., 60–80°C for tert-butylation) and stoichiometric ratios to minimize side products like di-substituted derivatives.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity analysis via reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) can detect impurities. Cross-reference melting points (e.g., 150–151°C for structurally similar tert-butyl derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Store separately from oxidizers and strong bases to avoid hazardous reactions (e.g., decarboxylation or decomposition). Waste should be neutralized with a mild base (e.g., sodium bicarbonate) before disposal via approved chemical waste channels .

Advanced Research Questions

Q. How can computational tools aid in predicting synthetic pathways or reaction intermediates for this compound?

- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys or Pistachio) can propose routes based on known reactions of tert-butyl benzoates. Density functional theory (DFT) calculations (e.g., Gaussian 16) model reaction energetics, such as the activation barrier for tert-butylation. Molecular docking studies may predict steric effects from the bulky tert-butyl group on reactivity .

Q. What strategies resolve contradictions in solubility data for halogenated benzoic acids like this compound?